1-Hexadecene

Description

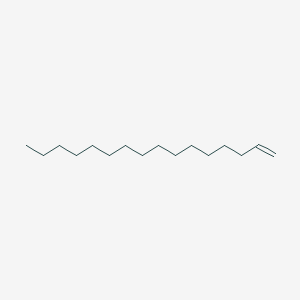

Structure

3D Structure

Properties

IUPAC Name |

hexadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEZCXVZFLOKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25655-58-7 | |

| Record name | 1-Hexadecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027269 | |

| Record name | 1-Hexadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB] | |

| Record name | 1-Hexadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

284.4 °C @ 760 MM HG | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7811 @ 20 °C/4 °C | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00264 [mmHg] | |

| Record name | 1-Hexadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LEAF, COLORLESS LIQUID | |

CAS No. |

629-73-2, 26952-14-7 | |

| Record name | 1-Hexadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T015M2UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

4.1 °C | |

| Record name | N-HEXADEC-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Hexadecene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, an alpha-olefin of significant interest in various industrial and research applications. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies, where available, are provided to ensure reproducibility and deeper understanding of the data presented.

Chemical Identity

This compound, also known as cetene, is a long-chain unsaturated hydrocarbon. As an alpha-olefin, its double bond is located at the primary or alpha position, which imparts higher reactivity compared to internal olefins.[1]

| Identifier | Value |

| IUPAC Name | hexadec-1-ene[2] |

| Synonyms | Cetene, 1-Cetene, alpha-Hexadecene[1] |

| CAS Number | 629-73-2 |

| Molecular Formula | C16H32[3] |

| Molecular Weight | 224.43 g/mol [3] |

| SMILES | CCCCCCCCCCCCCCC=C[2] |

| InChI Key | GQEZCXVZFLOKMC-UHFFFAOYSA-N[2] |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various processes.

| Property | Value | Temperature (°C) | Pressure (kPa) |

| Appearance | Colorless liquid | Ambient | Atmospheric |

| Density | 0.783 g/mL | 25 | Atmospheric[4] |

| Boiling Point | 274 °C | 101.325[4][5] | |

| Melting Point | 3-5 °C | Atmospheric[4][6] | |

| Flash Point | 132 °C | ||

| Autoignition Temperature | 240 °C | [7] | |

| Vapor Pressure | <0.2 mmHg | 20 | |

| Kinematic Viscosity | 4.0 cSt | 20 | [5] |

| Refractive Index | 1.441 | 20 | [8] |

| Solubility in Water | Insoluble | Ambient | |

| Solubility in Solvents | Soluble in alcohol, ether, petroleum ether | Ambient |

Chemical Properties and Reactivity

As an alpha-olefin, this compound is characterized by the reactivity of its carbon-carbon double bond. It readily undergoes addition reactions, making it a versatile precursor in organic synthesis.

Metabolism: In biological systems, this compound can be metabolized by monooxygenases. For instance, in rabbit-liver microsomes, it is oxygenated to 1,2-epoxyhexadecane.[2] This epoxide can then be further metabolized to 1,2-dihydroxyhexadecane by epoxide hydratase.[2]

Experimental Protocols

The determination of the physical properties of this compound follows standardized experimental procedures, primarily those established by ASTM International.

Density Determination

The density of liquid hydrocarbons like this compound is typically determined using a digital density meter according to ASTM D4052 .[9]

Methodology:

-

Apparatus: A digital density meter capable of maintaining a constant temperature.

-

Calibration: The instrument is calibrated with at least two reference standards of known density, such as dry air and pure water.

-

Sample Introduction: A small volume of the this compound sample is introduced into the oscillating U-tube of the density meter.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the sample.

-

Temperature Control: The temperature of the sample is precisely controlled throughout the measurement, as density is temperature-dependent.

Boiling Point Determination

The boiling range distribution of petroleum products, including alpha-olefins, can be determined by gas chromatography following ASTM D2887 .[10]

Methodology:

-

Apparatus: A gas chromatograph equipped with a non-polar column and a flame ionization detector (FID).

-

Calibration: The retention times of a known mixture of hydrocarbons with a wide range of boiling points are determined under the same chromatographic conditions to be used for the sample. A calibration curve of boiling point versus retention time is generated.

-

Sample Injection: A small, representative sample of this compound is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried through the column by an inert gas. The components of the sample are separated based on their boiling points.

-

Data Analysis: The retention times of the eluting components are recorded. The boiling points are assigned to the time axis of the chromatogram based on the calibration curve. This allows for the determination of the initial and final boiling points, as well as the distribution of boiling points within the sample.

Melting Point Determination

The melting point of petroleum waxes and similar hydrocarbon products can be determined using a cooling curve method as described in ASTM D87 .[11]

Methodology:

-

Sample Preparation: A sample of this compound is melted by heating.

-

Cooling and Observation: The molten sample is allowed to cool slowly and undisturbed while its temperature is monitored at regular intervals.

-

Data Recording: The temperature is recorded as a function of time.

-

Melting Point Determination: The cooling curve (a plot of temperature versus time) is analyzed. For crystalline substances, a plateau in the cooling curve, where the temperature remains constant for a period, indicates the melting point.[11]

Solubility Determination

The solubility of hydrocarbons in water can be determined using a multiple equilibration headspace gas chromatography method.[12][13]

Methodology:

-

Apparatus: A sealed vessel equipped for sampling the gas phase, connected to a gas chromatograph.

-

Equilibration: A known volume of this compound is introduced into the vessel containing a known volume of water. The system is allowed to equilibrate at a constant temperature, allowing the hydrocarbon to partition between the liquid and gas phases.

-

Headspace Analysis: A sample of the gas phase (headspace) is withdrawn and analyzed by gas chromatography to determine the concentration of this compound.

-

Multiple Equilibration: A portion of the headspace is replaced with an inert gas, and the system is allowed to re-equilibrate. The headspace is analyzed again. This process is repeated multiple times.

-

Calculation: The solubility of this compound in water is calculated from the changes in the headspace concentration after each equilibration, using the known volumes of the liquid and gas phases and the partition coefficient.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound.

Experimental Workflow for Density Measurement (ASTM D4052)

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Supply ASTM D1657 Density Or Relative Density Of Light Hydrocarbons Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. future4200.com [future4200.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 11. store.astm.org [store.astm.org]

- 12. A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iosc [iosc.kglmeridian.com]

An In-depth Technical Guide to the Synthesis of 1-Hexadecene from Ethylene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Hexadecene, a long-chain linear alpha-olefin (LAO), is a critical intermediate in the production of a variety of specialty chemicals, including surfactants, lubricants, and agricultural products. Its synthesis is primarily achieved through the oligomerization of ethylene, a process that has been refined over several decades to control the distribution of resulting alpha-olefins. This technical guide provides a comprehensive overview of the core industrial routes for this compound production, detailing the underlying reaction mechanisms, typical experimental protocols, and key quantitative data. The information presented is intended to serve as a valuable resource for professionals engaged in chemical research and process development.

Core Synthesis Routes from Ethylene

The industrial synthesis of this compound from ethylene is dominated by processes that produce a range of linear alpha-olefins, which are then fractionated to isolate the desired C16 chain length. The two principal catalytic systems employed are Ziegler-Natta catalysts and nickel-phosphine complexes, with the latter being a cornerstone of the Shell Higher Olefin Process (SHOP). While chromium-based catalysts are highly effective for selective oligomerization to shorter alpha-olefins like 1-hexene and 1-octene, they are less commonly the primary choice for producing a broad distribution that includes this compound.

Ziegler-Natta Catalyzed Ethylene Oligomerization

The Ziegler-Natta process is a well-established method for the polymerization and oligomerization of olefins.[1][2] For the synthesis of linear alpha-olefins, a typical catalyst system consists of a titanium compound (e.g., titanium tetrachloride, TiCl4) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C2H5)3).[1][3] This process generally yields a Schulz-Flory distribution of alpha-olefins, where the chain lengths range from C4 to over C30.[4] The distribution can be influenced by reaction conditions such as temperature, pressure, and the ratio of catalyst to co-catalyst.

Shell Higher Olefin Process (SHOP)

The Shell Higher Olefin Process is a highly versatile and widely used industrial method for producing linear alpha-olefins.[5][6] It employs a nickel-phosphine catalyst system and is characterized by its ability to produce a broad distribution of high-purity LAOs.[5] A key feature of SHOP is the integration of isomerization and metathesis steps to convert undesired olefin fractions into commercially valuable products, thereby maximizing ethylene utilization.[5][7] The initial oligomerization step produces a range of even-numbered alpha-olefins, including this compound.[5]

Reaction Mechanisms

The formation of this compound from ethylene proceeds through distinct mechanistic pathways depending on the catalyst system employed.

Cossee-Arlman Mechanism (Ziegler-Natta Catalysis)

The Cossee-Arlman mechanism is the accepted model for Ziegler-Natta catalyzed olefin polymerization and oligomerization.[8][9][10] The process involves the sequential insertion of ethylene monomers into a metal-alkyl bond at the active center of the catalyst.[8][9] Chain growth continues until a termination step, typically β-hydride elimination, occurs, releasing the linear alpha-olefin and regenerating the metal-hydride species, which can then initiate a new chain.[8] This mechanism inherently leads to a statistical distribution of chain lengths.

Caption: Cossee-Arlman mechanism for this compound synthesis.

Metallacyclic Mechanism (Chromium Catalysis)

While more relevant for selective, shorter-chain LAO synthesis, the metallacyclic mechanism is important to understand in the context of ethylene oligomerization.[4][11][12] This pathway involves the oxidative coupling of two ethylene molecules at the metal center to form a metallacyclopentane intermediate.[4] Subsequent insertions of ethylene molecules lead to the expansion of the metallacycle.[4] Elimination of the alpha-olefin occurs from these larger metallacycles. This mechanism allows for more precise control over the product distribution, favoring specific oligomers like 1-hexene or 1-octene.

References

- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 2. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

- 3. byjus.com [byjus.com]

- 4. Mechanistic Studies of Ethylene and α-Olefin Co-oligomerization Catalyzed by Chromium-PNP Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shell higher olefin process - Wikipedia [en.wikipedia.org]

- 6. engineeringness.com [engineeringness.com]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]

- 10. Advanced microscopy tests 60-year-old mechanism of ethylene polymerisation [newsen.pku.edu.cn]

- 11. [PDF] Mechanistic studies of the ethylene trimerization reaction with chromium-diphosphine catalysts: experimental evidence for a mechanism involving metallacyclic intermediates. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Data of 1-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Hexadecene (CAS 629-73-2), a long-chain alpha-olefin.[1] The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and quality control of this compound in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound (C₁₆H₃₂), both ¹H and ¹³C NMR provide distinct signals that characterize its terminal double bond and long aliphatic chain.[2]

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in three main regions: the olefinic region for protons on the double bond, the allylic region for protons adjacent to the double bond, and the aliphatic region for the remainder of the hydrocarbon chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~5.80 | ddt | 1H | J = 17.0, 10.2, 6.7 | -CH=CH₂ |

| ~4.95 | m | 2H | - | =CH₂ |

| ~2.04 | q | 2H | J = 7.1 | -CH₂-CH=CH₂ (Allylic) |

| ~1.26 | m | 24H | - | -(CH₂)₁₂- |

| ~0.88 | t | 3H | J = 6.8 | -CH₃ |

Data sourced from spectral databases and typical values for terminal alkenes.[3][4][5]

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of the terminal alkene and the long saturated carbon chain. The sp² hybridized carbons of the double bond are significantly deshielded and appear downfield compared to the sp³ carbons of the alkyl chain.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~139.2 | C H=CH₂ |

| ~114.1 | CH=C H₂ |

| ~33.8 | C H₂-CH=CH₂ (Allylic) |

| ~31.9 | -(C H₂)ₙ- |

| ~29.7 | -(C H₂)ₙ- |

| ~29.4 | -(C H₂)ₙ- |

| ~29.1 | -(C H₂)ₙ- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Data sourced from spectral databases.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound clearly indicates the presence of a terminal C=C double bond and C-H bonds of both sp² and sp³ hybridized carbons.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H Stretch (sp² C-H) |

| ~2925 | Strong | -C-H Asymmetric Stretch (sp³ C-H) |

| ~2854 | Strong | -C-H Symmetric Stretch (sp³ C-H) |

| ~1641 | Medium | C=C Stretch |

| ~1465 | Medium | -CH₂- Scissoring Bend |

| ~991, 909 | Strong | =C-H Out-of-plane Bending (Wag) |

Characteristic absorption bands for 1-alkenes.[9][10][11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion peak and a characteristic fragmentation pattern dominated by the cleavage of C-C bonds along the alkyl chain.[12] The molecular ion (M⁺) peak corresponds to the molecular weight of the compound.[13][14]

| m/z | Relative Intensity (%) | Assignment |

| 224 | ~20 | [M]⁺ (Molecular Ion) |

| 97 | ~92 | [C₇H₁₃]⁺ |

| 83 | ~48 | [C₆H₁₁]⁺ |

| 71 | ~51 | [C₅H₁₁]⁺ |

| 69 | ~13 | [C₅H₉]⁺ |

| 57 | ~39 | [C₄H₉]⁺ (Base Peak in some spectra) |

| 55 | ~2 | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Fragmentation data sourced from MassBank.[15]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-25 mg of the this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a standard 5 mm NMR tube.[16]

-

Data Acquisition : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to optimize its homogeneity. Standard ¹H or ¹³C acquisition parameters are used, including setting the appropriate pulse angle, acquisition time, and relaxation delay.[16]

-

Data Processing : The resulting Free Induction Decay (FID) is processed via a Fourier transform. Phase and baseline corrections are applied to the spectrum. For ¹H NMR, the signals are integrated, and chemical shifts are referenced to a standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).[17]

-

Data Acquisition : Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the clean salt plates first. Then, acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Data Processing : The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Peak picking tools are used to identify the exact frequencies of key absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates it from any impurities.[18]

-

Ionization : In the ion source, the sample is bombarded with a high-energy beam of electrons (typically 70 eV in Electron Ionization). This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment.[19]

-

Mass Analysis & Detection : The positively charged ions and fragments are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.[18] A detector at the end of the analyzer measures the abundance of each ion at a specific m/z, generating the mass spectrum.[19]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. This compound(629-73-2) 1H NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 13. youtube.com [youtube.com]

- 14. Cetene [webbook.nist.gov]

- 15. massbank.eu [massbank.eu]

- 16. benchchem.com [benchchem.com]

- 17. webassign.net [webassign.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

1-Hexadecene CAS number and molecular weight

An In-depth Technical Guide to 1-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a long-chain alpha-olefin with significant applications in chemical synthesis and material science. This document details its fundamental properties, synthesis protocols, and analytical methodologies, presented in a format tailored for research and development professionals.

Core Properties of this compound

This compound, also known as cetene, is a colorless liquid characterized by a single double bond at the primary or alpha position.[1] This reactive site is central to its utility as a versatile chemical intermediate.[2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| CAS Number | 629-73-2 | [1] |

| Molecular Weight | 224.43 g/mol | [1][3] |

| Molecular Formula | C₁₆H₃₂ | [1][3] |

| Density | 0.781 g/cm³ | [1] |

| Boiling Point | 285 °C (545 °F; 558 K) | [1] |

| Melting Point | 4 °C (39 °F; 277 K) | [1] |

| Flash Point | 132 °C (270 °F; 405 K) | [1] |

| Autoignition Temperature | 240 °C (464 °F; 513 K) | [1] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been established. Below are detailed protocols for two distinct methods.

1. Dehydrohalogenation of 1-Bromohexadecane

This method involves the elimination of hydrogen bromide from 1-bromohexadecane.

-

Materials: 1-bromohexadecane, sodium t-butoxide (NaOᵗBu), deionized water, deuterated chloroform (CDCl₃), benzyl alcohol (internal standard).

-

Procedure:

-

Add 1 mmol of 1-bromohexadecane and 1 mmol of NaOᵗBu to a 10 mL quartz tube.

-

Add 1 mL of deionized water to create a biphasic mixture.

-

Seal the tube and place it in a pre-heated 50 °C water bath.

-

Irradiate the mixture with a 350-watt UV lamp for 2 hours.

-

After cooling, extract the organic components with 1 mL of CDCl₃.

-

Add 10 µL of benzyl alcohol as an internal standard for quantitative analysis by NMR.[4]

-

2. Synthesis from Stearic Acid

This protocol describes the conversion of stearic acid to this compound.

-

Materials: Stearic acid, IrCl(CO)(PPh₃)₂, potassium iodide (KI), silica gel, hexane.

-

Procedure:

-

Combine 0.5 mmol of stearic acid, 7.8 mg (0.01 mmol) of IrCl(CO)(PPh₃)₂, and 16.6 mg (0.1 mmol) of KI in a screw-capped test tube.

-

Evacuate the tube and flush with nitrogen gas.

-

Heat the reaction mixture at 250°C in a salt bath for 3 hours.

-

After cooling, purify the product using silica gel column chromatography with hexane as the eluent.[5]

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of this compound.[3]

-

Sample Preparation (Solvent Extraction):

-

Accurately weigh the sample matrix (e.g., 100 mg of tissue) into a glass vial.

-

Add 1 mL of hexane to the sample.

-

Spike the sample with a known amount of an internal standard (e.g., n-hexadecane).

-

Vortex the mixture for 2 minutes or sonicate for 10 minutes for solid samples.

-

Centrifuge at 5,000 x g for 5 minutes to separate solids.

-

The supernatant can be concentrated under a gentle stream of nitrogen if necessary.[6]

-

-

GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

-

Oven Program:

-

Initial temperature: 50°C, hold for 3 minutes.

-

Ramp: Increase at 10°C/min to a final temperature of 290°C.

-

Final hold: Maintain 290°C for 33 minutes.[7]

-

-

Inlet and Detector Temperature: Set the inlet to 290°C and the detector to 300°C.[7]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[7]

-

Identification: Compare the retention time and mass spectrum of the analyte with that of a pure this compound standard. The spectrum can also be matched against the NIST Mass Spectral Library.[6]

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Caption: Workflow for this compound Synthesis.

Caption: GC-MS Analysis Workflow.

Caption: Metabolic Fate of this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of specialty chemicals.[2] Its applications include:

-

Polymer Science: It is used as a comonomer in the production of polymers, such as maleic anhydride copolymers, to modify their physical properties.[2]

-

Surfactants and Lubricants: The long hydrocarbon chain of this compound makes it a suitable precursor for the synthesis of surfactants, lubricants, and plasticizers.[2]

-

Drilling Fluids: It is a component in blends for off-shore drilling fluids.[3]

-

Paper Sizing: One of its largest applications is in paper-sizing agents for alkaline media.[8]

-

Biocontrol Research: Volatile blends containing this compound have been identified as attractants for certain biocontrol agents in agricultural pest management.[9]

In the context of drug development, while not a direct therapeutic agent, its role in the synthesis of biocompatible polymers and as a component in delivery systems may be of interest. Furthermore, understanding its metabolism is crucial, as its metabolite, 1,2-epoxyhexadecane, has been shown to be a substrate for epoxide hydratase and has been investigated for its potential carcinogenicity.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. eeer.org [eeer.org]

- 8. cpchem.com [cpchem.com]

- 9. 1-十六烯 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 1-Hexadecene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-hexadecene, a long-chain alpha-olefin, in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, as a component in drilling fluids, and in the formulation of lubricants and other industrial products. This document collates available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a solvent is a measure of the maximum amount of that substance that can dissolve in a specified amount of the solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. As a nonpolar hydrocarbon, this compound is expected to exhibit high solubility in nonpolar organic solvents and limited solubility in polar solvents.

Quantitative Solubility Data

Based on available information, the following table summarizes the qualitative and, where possible, general quantitative solubility of this compound. It is important to note that for many solvent systems, "miscible" is often used, implying solubility in all proportions.

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble/Miscible[1][2][3] |

| Ethers | Diethyl Ether | Soluble/Miscible[1][2][3] |

| Hydrocarbons | Petroleum Ether, Hexane, Heptane | Soluble/Miscible[1][2][3] |

| Benzene, Toluene | Soluble/Miscible | |

| Chlorinated Solvents | Chloroform | Soluble/Miscible |

| Ketones | Acetone | Soluble/Miscible |

| Polar Aprotic Solvents | Acetonitrile | Partially Miscible (based on data for similar long-chain hydrocarbons) |

| Water | Water | Insoluble/Immiscible[1][2][3] |

Note: The term "soluble" or "miscible" in many sources often lacks specific quantitative values. For precise applications, experimental determination of solubility under the specific conditions of use is highly recommended.

Experimental Protocol for Determining Liquid-Liquid Mutual Solubility

The following is a generalized experimental protocol for determining the mutual solubility of two liquids, such as this compound and an organic solvent. This method is based on the principle of preparing mixtures of known composition and observing the temperature at which they become homogeneous (or heterogeneous).

Objective: To determine the mutual solubility curve for a binary system of this compound and a selected organic solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Series of sealable glass test tubes or vials

-

Calibrated thermometer or temperature probe

-

Water bath or oil bath with controlled heating and stirring

-

Burettes or precision pipettes for accurate volume/mass dispensing

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Mixtures:

-

Prepare a series of mixtures of this compound and the organic solvent in the sealable test tubes. The compositions should span the entire range, for example, from 10% to 90% this compound by weight or volume in increments of 10%.

-

Accurately measure the amounts of this compound and the solvent for each mixture.

-

-

Determination of Miscibility Temperature:

-

Place a test tube containing a mixture of known composition into the temperature-controlled bath.

-

Insert the calibrated thermometer or temperature probe into the mixture.

-

Begin heating the bath slowly while continuously stirring or agitating the mixture in the test tube.

-

Observe the mixture for the disappearance of turbidity or the merging of two distinct liquid layers into a single homogeneous phase. The temperature at which this occurs is the miscibility temperature for that specific composition.

-

After the mixture becomes homogeneous, slowly cool the bath while continuing to stir.

-

Record the temperature at which turbidity reappears or the solution separates back into two phases.

-

The average of the two recorded temperatures (for disappearing and reappearing turbidity) can be taken as the miscibility temperature.

-

-

Data Analysis and Curve Construction:

-

Repeat the procedure for all prepared mixtures.

-

Plot the miscibility temperatures (y-axis) against the corresponding compositions (x-axis, e.g., weight percent of this compound).

-

The resulting curve is the mutual solubility curve for the binary system. The peak of this curve, if present, represents the upper consolute temperature, above which the two components are miscible in all proportions.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used and take appropriate precautions.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound in an organic solvent can be visualized as a logical workflow. This workflow ensures a systematic approach from preparation to data analysis.

Caption: Logical workflow for the experimental determination of mutual solubility.

References

Health and Safety Considerations for 1-Hexadecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 1-Hexadecene, a long-chain alpha-olefin used in various industrial applications, including as a chemical intermediate and in the formulation of functional fluids and surfactants.[1][2][3] This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and use of this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C16H32.[1][3] It is characterized by a double bond at the primary carbon position, which imparts greater reactivity compared to its internal olefin isomers.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 629-73-2 |

| Molecular Formula | C16H32 |

| Molecular Weight | 224.43 g/mol |

| Appearance | Colorless liquid |

| Melting Point | 4 °C |

| Boiling Point | 284 °C |

| Flash Point | 132 °C |

| Autoignition Temperature | 224 °C |

| Density | 0.781 g/cm³ at 20 °C |

| Water Solubility | Insoluble |

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies. The primary health concern is aspiration toxicity. It is not classified as a carcinogen, mutagen, or reproductive toxicant.

Acute Toxicity

| Route | Species | Test | Result |

| Oral | Rat | LD50 | > 10,000 mg/kg |

| Dermal | Rabbit | LD50 | > 10,000 mg/kg |

Repeated Dose Toxicity

A repeated dose toxicity study in rats via oral gavage showed a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day.[4]

Skin and Eye Irritation

This compound may cause mild skin irritation, and repeated or prolonged contact can lead to skin dryness and cracking due to the removal of natural fats.[1][4][5] It may also cause mild eye irritation.[1][5]

Aspiration Hazard

Due to its low viscosity, this compound poses a significant aspiration hazard. If swallowed, the liquid can be aspirated into the lungs, which may cause a serious, potentially fatal chemical pneumonitis.[6] Vomiting should not be induced if ingested.

Genotoxicity

An in vivo micronucleus test in mice showed negative results, indicating that this compound is not genotoxic.

Ecotoxicological Profile

This compound is considered to be readily biodegradable. While some data suggests it may be very toxic to aquatic life with long-lasting effects, other studies indicate it is not expected to be harmful to aquatic organisms.[7]

| Species | Test | Result |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | > 1000 mg/L |

| Daphnia magna | 48h EC50 | > 1000 mg/L |

| Freshwater Algae (Selenastrum capricornutum) | 72h EC50 | > 1000 mg/L |

Experimental Protocols

The following are detailed methodologies for key toxicological and ecotoxicological experiments cited for this compound.

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

-

Objective: To evaluate the repeated dose toxicity and screen for potential reproductive and developmental effects.[6][8][9][10][11]

-

Test Species: Rat.

-

Administration Route: Oral gavage.

-

Procedure:

-

At least three dose groups and a control group are used, with a minimum of 10 male and 10 female rats per group.[9][11]

-

The test substance is administered daily in graduated doses.[9][11]

-

Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[9]

-

Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are recorded.[9]

-

Females are mated with males from the same dose group.

-

Observations of mating performance, fertility, gestation length, parturition, and pup viability are recorded.

-

At the end of the study, a gross necropsy and histopathological examination of organs are performed.[9][11]

-

OECD Guideline 203: Fish, Acute Toxicity Test

-

Objective: To determine the acute lethal toxicity of a substance to fish.[1][12][13][14][15]

-

Test Species: Rainbow Trout (Oncorhynchus mykiss) or other suitable species.

-

Procedure:

-

Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.[13]

-

A control group is maintained under the same conditions without the test substance.

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[13]

-

Water quality parameters such as pH, dissolved oxygen, and temperature are monitored.[12]

-

The LC50 (the concentration that is lethal to 50% of the test fish) is calculated at the end of the exposure period.[13]

-

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

-

Objective: To determine the acute immobilizing effect of a substance on Daphnia.[16][17][18][19]

-

Test Species: Daphnia magna.

-

Procedure:

-

Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[16][17][19]

-

The number of immobilized daphnids is recorded at 24 and 48 hours.[16][17][19] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[17]

-

The EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.[16][17]

-

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Objective: To determine the effect of a substance on the growth of freshwater algae.[20][21][22]

-

Test Species: Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata).

-

Procedure:

-

Exponentially growing cultures of algae are exposed to at least five concentrations of the test substance over a 72-hour period.[4][20][21]

-

The growth of the algae is measured at 24, 48, and 72 hours, typically by cell counts or another measure of biomass.[21]

-

The EC50 for growth inhibition is calculated by comparing the growth in the test cultures to that of the control cultures.[20]

-

OECD Guideline 474: Mammalian Erythrocyte Micronucleus Test

-

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.[5][23][24][25]

-

Test Species: Mouse.

-

Procedure:

-

Animals are exposed to the test substance, typically via gavage or intraperitoneal injection.[24]

-

At appropriate times after exposure, bone marrow or peripheral blood is collected.[23][24]

-

The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.[23]

-

An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic potential.[23]

-

Metabolic Pathway and Health and Safety Workflow

Metabolic Pathway

This compound is metabolized in the liver by cytochrome P450 enzymes to form 1,2-epoxyhexadecane.[26] This epoxide is a reactive intermediate. It can then be further metabolized by epoxide hydrolase to the less reactive 1,2-dihydroxyhexadecane, which can be excreted.[26] The formation of the reactive epoxide is a key consideration in the toxicological assessment.

Health and Safety Workflow

A logical workflow for ensuring health and safety when working with this compound involves a cyclical process of assessment, control, and review.

Handling and Safety Precautions

Engineering Controls

-

Work in a well-ventilated area. Use local exhaust ventilation to control airborne concentrations.

Personal Protective Equipment (PPE)

-

Gloves: Wear neoprene or nitrile rubber gloves.

-

Eye Protection: Use chemical safety goggles. Contact lenses should not be worn.

-

Skin and Body Protection: Wear suitable protective clothing.

-

Respiratory Protection: If inhalation is a risk, use a NIOSH-certified respirator.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Prevent the formation of aerosols.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. Get medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. [6] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. Call a physician or poison control center immediately.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent entry into sewers and public waters.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[6]

Regulatory Information

This compound is listed on several international chemical inventories, including:

-

USA: Toxic Substances Control Act (TSCA)

-

Europe: European Inventory of Existing Commercial Chemical Substances (EINECS)

-

Canada: Domestic Substances List (DSL)

-

Australia: Australian Inventory of Chemical Substances (AICS)

-

China: Inventory of Existing Chemical Substances in China (IECSC)

-

Japan: Existing and New Chemical Substances (ENCS)

-

Korea: Existing Chemicals List (ECL)

-

Philippines: Philippine Inventory of Chemicals and Chemical Substances (PICCS)

This guide is intended to provide a thorough overview of the health and safety considerations for this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment for your specific application. Always adhere to institutional and regulatory safety protocols.

References

- 1. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 2. Showing Compound this compound (FDB004747) - FooDB [foodb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. scialliconsulting.com [scialliconsulting.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google ブックス [books.google.co.jp]

- 12. scribd.com [scribd.com]

- 13. eurofins.com.au [eurofins.com.au]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 18. eurofins.it [eurofins.it]

- 19. oecd.org [oecd.org]

- 20. eurofins.com.au [eurofins.com.au]

- 21. oecd.org [oecd.org]

- 22. shop.fera.co.uk [shop.fera.co.uk]

- 23. nucro-technics.com [nucro-technics.com]

- 24. oecd.org [oecd.org]

- 25. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]

- 26. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of 1-hexadecene, a long-chain alpha-olefin. Due to limited direct experimental data on this compound, this guide synthesizes information from closely related long-chain hydrocarbons, including 1-octadecene, n-octadecane, and findings from the pyrolysis of polyethylene, to present a thorough understanding of its expected thermal behavior. The guide covers theoretical degradation pathways, quantitative thermal analysis data from analogous compounds, and detailed experimental protocols.

Introduction to the Thermal Behavior of this compound

This compound (C₁₆H₃₂) is a linear alpha-olefin with a terminal double bond, making it more reactive than its saturated counterpart, n-hexadecane.[1] Under ambient conditions, this compound is a stable liquid. However, at elevated temperatures, it undergoes complex chemical transformations, including isomerization, polymerization, and thermal cracking. An understanding of these processes is critical for applications involving thermal stress, such as in high-temperature reactions where it might be used as a solvent or in the formulation of products subjected to varying temperature profiles.

Thermal Degradation Mechanisms

The thermal degradation of this compound is anticipated to proceed via a free-radical chain reaction, similar to other long-chain hydrocarbons. This process can be divided into three main stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond, which is weaker than a carbon-hydrogen (C-H) bond, to form two alkyl radicals. The C-C bonds further from the double bond are more likely to break.

Propagation: The initial radicals undergo a series of reactions, primarily hydrogen abstraction and β-scission, which propagate the radical chain.

-

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another this compound molecule, forming a new, more stable radical.

-

β-Scission: A larger radical breaks into a smaller alkene and a new, smaller radical. This is a key step in the cracking process that leads to the formation of a variety of smaller hydrocarbon products.

Termination: The chain reaction ceases when two radicals combine or disproportionate to form stable, non-radical products.

The presence of the terminal double bond in this compound introduces additional reaction pathways compared to saturated alkanes. The double bond is a site of high reactivity and can participate in polymerization and addition reactions.

Pyrolytic Degradation (Inert Atmosphere)

In an inert atmosphere, the primary degradation pathway is thermal cracking through the free-radical mechanism described above. This leads to the formation of a complex mixture of smaller alkanes and alkenes.

Oxidative Degradation (Presence of Oxygen)

In the presence of oxygen, the degradation of this compound is more complex and occurs at lower temperatures. The double bond is particularly susceptible to oxidation. The initial products are often hydroperoxides, which can then decompose to form a variety of oxygenated compounds, including aldehydes, ketones, carboxylic acids, and epoxides. At higher temperatures, oxidative cleavage of the double bond can occur, leading to the formation of shorter-chain aldehydes and carboxylic acids.

Quantitative Data on Thermal Stability

Table 1: Thermal Decomposition Data of Analogous Long-Chain Hydrocarbons from Thermogravimetric Analysis (TGA)

| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Atmosphere | Reference |

| n-Octadecane (C₁₈H₃₈) | 170-190 | 200-240 | Inert | [2] |

| 9-Octadecene (C₁₈H₃₆) | Estimated to be similar to n-octadecane | Not specified | Inert | [1] |

Note: The onset decomposition temperature is often defined as the temperature at which 5% weight loss is observed.[3][4]

Table 2: Expected Pyrolysis Product Distribution of this compound

Based on studies of polyethylene pyrolysis, which produces a mixture of long-chain alkanes and alkenes, the pyrolysis of this compound is expected to yield a range of smaller hydrocarbons. The product distribution is highly dependent on the pyrolysis temperature and pressure.

| Product Class | Specific Examples | Expected Abundance |

| Light Alkenes | Ethene, Propene, 1-Butene | High |

| Light Alkanes | Methane, Ethane, Propane | Moderate |

| Mid-range Alkenes | 1-Pentene, 1-Hexene, 1-Heptene | Moderate to High |

| Mid-range Alkanes | Pentane, Hexane, Heptane | Moderate |

| Longer-chain fragments | C₈-C₁₅ alkanes and alkenes | Decreasing with chain length |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the thermal stability of long-chain hydrocarbons are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon for pyrolytic studies, or a mixture of oxygen and an inert gas (e.g., air) for oxidative studies.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program: Heating from ambient temperature to 600-800°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The evolved gases are simultaneously analyzed by MS or FTIR.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative thermogravimetric, DTG, curve), and the mass of residue. The EGA data provides identification of the volatile degradation products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the individual chemical species produced during the pyrolysis of this compound.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS).

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis Temperature: A range of temperatures can be investigated, typically from 500°C to 900°C, to study the effect of temperature on the product distribution.

-

GC Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) is commonly used for separating hydrocarbons.

-

GC Temperature Program: A temperature ramp is used to elute the pyrolysis products, for example, an initial hold at 40°C followed by a ramp to 300°C at 10°C/min.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a range of m/z 40-500.

-

-

Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of each product can be determined from the peak areas.

Visualizations

Logical Relationship of Thermal Degradation Analysis

Caption: Workflow for Thermal Degradation Analysis.

Simplified Pyrolytic Degradation Pathway of this compound

Caption: Pyrolytic Degradation Pathway of this compound.

Simplified Oxidative Degradation Pathway of this compound

Caption: Oxidative Degradation Pathway of this compound.

References

An In-depth Technical Guide to the Isomers and Purity Analysis of 1-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene (CH₂=CH(CH₂)₁₃CH₃), a C16 alpha-olefin, is a key industrial chemical intermediate used in the synthesis of a wide range of products, including surfactants, lubricants, and polymers.[1][2][3] Its high reactivity, stemming from the terminal double bond, makes it a versatile building block in organic synthesis.[2] In the context of research and drug development, the purity and isomeric composition of this compound are of paramount importance, as impurities or unintended isomers can significantly impact the outcome of chemical reactions and the properties of the final products. This guide provides a comprehensive overview of the isomers of this compound and detailed methodologies for its purity analysis.

While direct applications of this compound in pharmaceuticals are not extensively documented, its derivatives and polymers, known as polyalphaolefins (PAOs), have been explored for use in food and pharmaceutical applications as safe alternatives to mineral hydrocarbons.[4] The synthesis of such materials requires high-purity starting olefins to ensure the well-defined and predictable properties of the resulting polymers.[2]

Isomers of Hexadecene

Hexadecene (C₁₆H₃₂) has numerous structural and geometric isomers. The position of the double bond along the sixteen-carbon chain defines the positional isomers, while the spatial arrangement of the substituents around the double bond gives rise to geometric (cis-trans) isomers for internal olefins.

Positional Isomers

The most common and industrially significant isomer is this compound. However, other positional isomers, such as 2-hexadecene and 3-hexadecene, can be present as impurities in commercial-grade this compound or may be synthesized for specific applications.

Geometric Isomers

For internal olefins like 2-hexadecene and 3-hexadecene, cis and trans isomers are possible. These isomers have the same molecular formula and connectivity but differ in the orientation of the alkyl chains attached to the double-bonded carbons.[5]

Table 1: Physical Properties of Selected Hexadecene Isomers

| Property | This compound | (E)-2-Hexadecene | (E)-3-Hexadecene |

| Molecular Formula | C₁₆H₃₂[6][7] | C₁₆H₃₂[8] | C₁₆H₃₂[9] |

| Molecular Weight ( g/mol ) | 224.43[6][7] | 224.43[8] | 224.42[9] |

| Boiling Point (°C) | 285[6] | - | - |

| Melting Point (°C) | 4[6] | - | - |

| Density (g/cm³ at 20°C) | 0.781[6] | - | - |

| Refractive Index (at 20°C) | 1.441[10] | - | - |

Purity Analysis of this compound

Ensuring the purity of this compound is critical for its intended applications. A variety of analytical techniques can be employed to identify and quantify impurities, which typically include other C16 olefin isomers, alkanes, and oxidation products.

Typical Impurity Profile

Commercial this compound is produced through the oligomerization of ethylene.[11] The process can lead to the formation of several impurities.

Table 2: Typical Composition of Commercial this compound

| Component | Typical Concentration (%) |

| This compound | ≥ 95.0[12] |

| Internal Olefins (C₁₆) | < 5.0 |

| Branched Olefins (C₁₆) | < 1.0 |

| n-Hexadecane | < 0.5 |

| Other Hydrocarbons | < 0.5 |

Note: The exact composition can vary between manufacturers and production batches.

Analytical Methodologies

A multi-technique approach is often necessary for a comprehensive purity assessment of this compound.

Gas chromatography, particularly with a flame ionization detector (GC-FID), is the primary method for analyzing the purity of volatile and semi-volatile hydrocarbons like this compound.[5][13] It allows for the separation and quantification of various isomers and saturated hydrocarbon impurities.

Experimental Protocol: GC-FID Analysis of this compound

1. Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-1, DB-5, or similar non-polar column). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

2. GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 or as appropriate for the sample concentration.

3. Sample Preparation:

-

Dilute the this compound sample in a volatile solvent such as hexane or pentane to a concentration of approximately 1 mg/mL.

4. Data Analysis:

-

Identify the peaks corresponding to this compound and its impurities based on their retention times, which can be confirmed by running authentic standards if available.

-

Quantify the purity by area percent normalization, assuming a similar response factor for all hydrocarbon isomers. For higher accuracy, determine the relative response factors of the main impurities.

Caption: Workflow for this compound Purity Analysis by GC-FID.

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself.[14][15][16][17][18] By using a certified internal standard, the absolute purity of this compound can be accurately determined.

Experimental Protocol: Quantitative ¹H NMR (qNMR) of this compound

1. Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Accurately weigh a suitable amount of a high-purity, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

3. NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30-60 seconds is generally recommended for accurate quantification).

-

Number of Scans: Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

-

Acquisition Time: At least 3-4 seconds.

4. Data Processing and Analysis:

-

Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Manually phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved signal of this compound (e.g., the terminal vinyl protons) and a signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

-

Caption: Logical Relationship for Purity Determination by qNMR.

Mass spectrometry, often coupled with gas chromatography (GC-MS), is an invaluable tool for the identification of impurities. The fragmentation pattern of this compound and its isomers can provide structural information to confirm their identity.

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 224. The fragmentation of long-chain alkenes is complex, but some general patterns are observed.[1][19][20][21][22]

-

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is a common fragmentation pathway for alkenes, leading to the formation of a stable allylic cation. For this compound, this would result in the loss of a C₁₃H₂₇ radical, although the resulting small fragment may not be the most abundant.

-

Loss of Alkyl Radicals: A series of peaks corresponding to the loss of alkyl radicals (CnH2n+1) is typically observed, resulting in fragment ions of the general formula CnH2n-1. These often appear as clusters of peaks separated by 14 amu (CH₂).

Conclusion

The isomeric purity of this compound is a critical parameter for its successful application in research and industry, including its potential use in the synthesis of materials for pharmaceutical applications. A thorough understanding of the potential isomers and a robust analytical strategy employing techniques such as GC-FID, qNMR, and GC-MS are essential for ensuring the quality and consistency of this important chemical intermediate. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. TERAlpha 16 - TER Chemie [terchemie.com]

- 4. US5510392A - Polyalpha olefins for food and pharmaceutical applications - Google Patents [patents.google.com]

- 5. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (E)-2-Hexadecene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 3-Hexadecene, (3E)- | C16H32 | CID 5352251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 629-73-2 [thegoodscentscompany.com]

- 11. Straight-chain terminal alkene - Wikipedia [en.wikipedia.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sciepub.com [sciepub.com]

- 14. pubsapp.acs.org [pubsapp.acs.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 17. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 18. benchchem.com [benchchem.com]

- 19. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 20. youtube.com [youtube.com]

- 21. ch.ic.ac.uk [ch.ic.ac.uk]

- 22. whitman.edu [whitman.edu]

The Ubiquitous Alkene: A Technical Guide to the Natural Occurrence and Sources of 1-Hexadecene

For Researchers, Scientists, and Drug Development Professionals

Introduction